![molecular formula C23H23FN4O3S B2621774 N-(4-fluorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide CAS No. 1021074-82-7](/img/structure/B2621774.png)
N-(4-fluorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C23H23FN4O3S and its molecular weight is 454.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-fluorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide, with the CAS number 1021074-82-7, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a pyridine ring and a sulfonamide moiety, which are known to impart various pharmacological properties.
The molecular formula of the compound is C23H23FN4O3S and it has a molecular weight of 454.5 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly in antimalarial and anticancer drug discovery.
Antimalarial Activity
A study highlighted the importance of sulfonamide compounds in targeting falcipain-2 (FP-2), a cysteine protease critical for the life cycle of Plasmodium falciparum, the malaria-causing parasite. Compounds similar to this compound have shown promising inhibitory activity against FP-2, suggesting that this compound could be a candidate for further development as an antimalarial agent .
Anticancer Activity
In vitro studies have demonstrated that sulfonamide derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth. The mechanisms often involve the activation of apoptotic pathways, including increased expression of p53 and caspase activation .
Data Tables
Property | Value |
---|---|
Molecular Formula | C23H23FN4O3S |
Molecular Weight | 454.5 g/mol |
CAS Number | 1021074-82-7 |
Structure | Chemical Structure |
Study 1: Antimalarial Efficacy
In a recent investigation, a library of compounds including derivatives of pyridine and sulfonamides was screened for antimalarial activity. The results indicated that certain derivatives exhibited IC50 values as low as 2.24 μM against Plasmodium falciparum, highlighting the potential of similar compounds like this compound in malaria treatment .
Study 2: Anticancer Mechanisms
Another study focused on the apoptotic effects of sulfonamide derivatives on MCF-7 breast cancer cells. The compound under investigation showed significant inhibition of cell proliferation with an IC50 value around 0.65 μM, attributed to the activation of apoptotic pathways through p53 modulation .
Applications De Recherche Scientifique
Pharmacological Properties
The compound exhibits a range of pharmacological activities, primarily due to its structural features which allow it to interact with biological targets effectively.
Anticancer Activity
Research indicates that derivatives of piperazine and pyridine compounds can exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Antiviral Properties
Quinoline derivatives, which share structural similarities with N-(4-fluorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide, have been reported to possess antiviral activity against several viruses including HIV and Zika virus. This suggests potential applications in treating viral infections .
COX Inhibition
Compounds with similar sulfonamide structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. The anti-inflammatory potential could be explored further in the context of chronic inflammatory diseases .
Synthesis and Structure
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often focus on optimizing yield and purity while ensuring the retention of biological activity.
Synthetic Pathways
Several synthetic methodologies have been reported, including:
- Condensation Reactions : Utilizing piperazine derivatives and pyridine sulfonamides.
- Reflux Conditions : Employing solvent systems that enhance the reaction rates and product yield.
Anticancer Efficacy
A notable study demonstrated the anticancer effects of related compounds on MCF-7 breast cancer cells, where IC50 values indicated significant cytotoxicity at low concentrations . This suggests that this compound could be further investigated for its potential as a chemotherapeutic agent.
In Vivo Studies
In vivo studies using animal models have shown promising results for compounds similar to this compound, indicating reduced tumor sizes and improved survival rates . These findings warrant further clinical evaluation.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3S/c24-19-8-10-21(11-9-19)28(32(30,31)22-7-4-12-25-17-22)18-23(29)27-15-13-26(14-16-27)20-5-2-1-3-6-20/h1-12,17H,13-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIFSQUJKQWOKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN(C3=CC=C(C=C3)F)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.